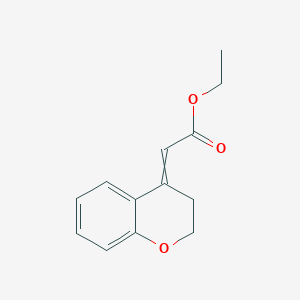
Acetic acid, 2-(2,3-dihydro-4H-1-benzopyran-4-ylidene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4E)-2,3-DIHYDRO-1-BENZOPYRAN-4-YLIDENE]ACETATE is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a benzopyran ring, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of the ethyl group and the acetate moiety further defines its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4E)-2,3-DIHYDRO-1-BENZOPYRAN-4-YLIDENE]ACETATE can be achieved through various methods. One common approach involves the reaction of 2,3-dihydro-1-benzopyran-4-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, allowing the formation of the desired ester through nucleophilic acyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4E)-2,3-DIHYDRO-1-BENZOPYRAN-4-YLIDENE]ACETATE undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.
Major Products
Hydrolysis: Produces 2,3-dihydro-1-benzopyran-4-one and ethanol.
Reduction: Yields the corresponding alcohol.
Transesterification: Forms a new ester depending on the alcohol used.
Scientific Research Applications
ETHYL 2-[(4E)-2,3-DIHYDRO-1-BENZOPYRAN-4-YLIDENE]ACETATE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which ETHYL 2-[(4E)-2,3-DIHYDRO-1-BENZOPYRAN-4-YLIDENE]ACETATE exerts its effects involves interactions with various molecular targets. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. The ester moiety may also undergo hydrolysis, releasing active metabolites that contribute to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the benzopyran ring.
Methyl benzoate: Contains a benzene ring and an ester group but differs in the alkyl group attached to the ester.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Uniqueness
ETHYL 2-[(4E)-2,3-DIHYDRO-1-BENZOPYRAN-4-YLIDENE]ACETATE is unique due to the presence of the benzopyran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(2,3-dihydrochromen-4-ylidene)acetate |
InChI |
InChI=1S/C13H14O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
ZUPWDLFUXLMICR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCOC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















